molecular formula C18H21N5O2 B12240870 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B12240870
M. Wt: 339.4 g/mol
InChI Key: KFCDFQWNJCQYAI-UHFFFAOYSA-N
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Description

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, such as the oxazole, piperidine, and oxadiazole rings. These components are then linked together through a series of condensation and cyclization reactions.

    Oxazole Synthesis: The oxazole ring can be synthesized from 3,5-dimethyl-4-isoxazolecarboxylic acid through cyclization reactions.

    Piperidine Synthesis: The piperidine ring is often prepared from piperidine derivatives through alkylation and cyclization.

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized from hydrazides and nitriles through cyclization reactions.

The final step involves the coupling of these heterocyclic units under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: Its unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
  • {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}[3-(methylamino)-1-piperidinyl]methanone hydrochloride

Uniqueness

4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of multiple heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H21N5O2/c1-12-16(13(2)24-21-12)11-23-9-5-15(6-10-23)18-20-17(22-25-18)14-3-7-19-8-4-14/h3-4,7-8,15H,5-6,9-11H2,1-2H3

InChI Key

KFCDFQWNJCQYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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